![molecular formula C18H21ClN6O B5741368 1-(2-chlorobenzyl)-N-[2-(4-morpholinyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5741368.png)

1-(2-chlorobenzyl)-N-[2-(4-morpholinyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

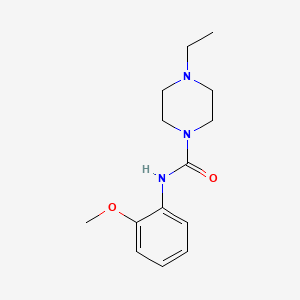

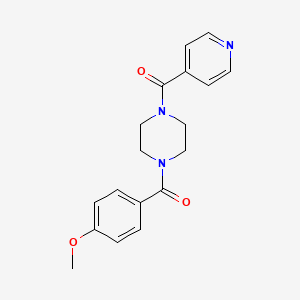

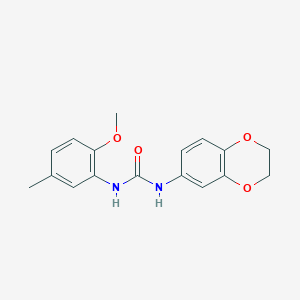

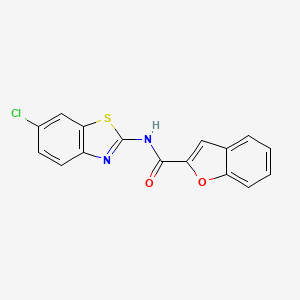

Synthesis Analysis

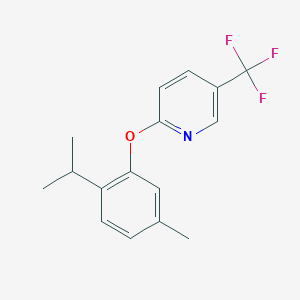

The synthesis of 1-(2-chlorobenzyl)-N-[2-(4-morpholinyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves complex chemical processes highlighted by the creation of 1-arylpyrazoles as potent σ(1) receptor antagonists. These compounds have been developed through a series of reactions that ensure the presence of a basic amine necessary for activity, with an ethylenoxy spacer and small cyclic amines providing selectivity for σ(1)R vs σ(2)R. This synthesis process has led to the discovery of compounds with significant activity in neurogenic and neuropathic pain models, demonstrating the compound's potential as a clinical candidate due to its physicochemical, safety, and ADME properties (Díaz et al., 2012).

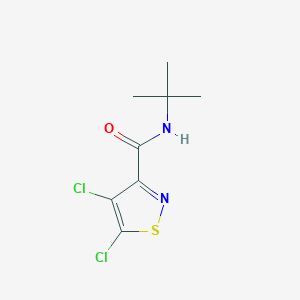

Molecular Structure Analysis

The molecular structure of the compound is characterized by its complexity and the specific arrangement of its functional groups. The nucleophilic substitution of chloro and methyl groups, as showcased in the synthesis of 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, leads to products selectively substituted at the 4-position. The structure has been confirmed through various spectroscopic techniques, including high-resolution mass spectrometry, NMR, and X-ray analysis, underscoring the importance of precise structural design in the compound's synthesis (Ogurtsov & Rakitin, 2021).

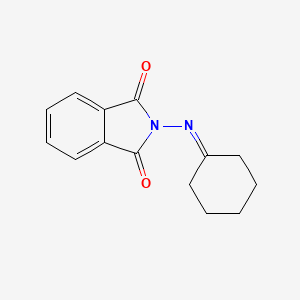

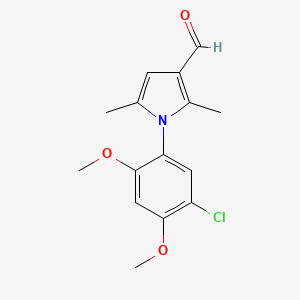

Chemical Reactions and Properties

Chemical reactions involving the compound include cyclocondensation and nucleophilic substitution, leading to the formation of various derivatives with potential pharmacological activities. The manipulation of the pyrazolo[3,4-d]pyrimidin core through these reactions enables the exploration of new biological activities and the optimization of pharmacokinetic properties. The regiospecific synthesis and functionalization of the compound through these methods have yielded derivatives with varied biological activities, highlighting the compound's versatility in chemical transformations (Wu et al., 2010).

作用機序

Target of Action

Similar compounds have been linked to the leucine-rich repeat kinase 2 (lrrk2) . LRRK2 is a protein that has been genetically linked to Parkinson’s disease (PD) by genome-wide association studies (GWAS) .

Mode of Action

For instance, the most common LRRK2 mutation, G2019S, gives rise to increased kinase activity .

Biochemical Pathways

LRRK2 is known to play a role in several cellular processes including vesicle trafficking, autophagy, and cytoskeletal dynamics .

Result of Action

Based on its potential target, lrrk2, it could have implications in neurodegenerative disorders like parkinson’s disease .

特性

IUPAC Name |

1-[(2-chlorophenyl)methyl]-N-(2-morpholin-4-ylethyl)pyrazolo[3,4-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClN6O/c19-16-4-2-1-3-14(16)12-25-18-15(11-23-25)17(21-13-22-18)20-5-6-24-7-9-26-10-8-24/h1-4,11,13H,5-10,12H2,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADELTXNTVUULJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCNC2=C3C=NN(C3=NC=N2)CC4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-chlorobenzyl)-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[({[(2,4-dimethylphenyl)amino]carbonothioyl}amino)methyl]benzenesulfonamide](/img/structure/B5741297.png)

![1-[(3,4-dimethylphenoxy)acetyl]azepane](/img/structure/B5741305.png)

![ethyl 4-({[(3-methoxybenzyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5741351.png)

![4-[(2-biphenylylamino)carbonyl]phenyl propionate](/img/structure/B5741370.png)

![N-[3-chloro-4-(4-morpholinyl)phenyl]-4-methoxybenzamide](/img/structure/B5741388.png)

![1-[(4-chlorophenyl)sulfonyl]-N-cyclopropyl-4-piperidinecarboxamide](/img/structure/B5741394.png)